molecular formula C11H16N2O4S B14346318 N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide CAS No. 97141-31-6

N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide

Cat. No.: B14346318
CAS No.: 97141-31-6
M. Wt: 272.32 g/mol
InChI Key: UJUNHDRGRLJPSF-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a methylpropanamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide typically involves the reaction of 5-methoxy-2-sulfamoylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfamoyl group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can be compared with other similar compounds such as:

    Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate: Shares a similar core structure but differs in the functional groups attached.

    5-Amino-3-(5-methoxy-2-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Contains additional functional groups that confer different chemical properties.

Properties

CAS No.

97141-31-6

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-(5-methoxy-2-sulfamoylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)11(14)13-9-6-8(17-3)4-5-10(9)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)

InChI Key

UJUNHDRGRLJPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)N

Origin of Product

United States

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